Benzyl propionate

Description

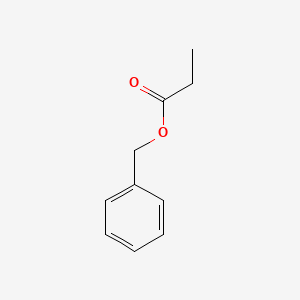

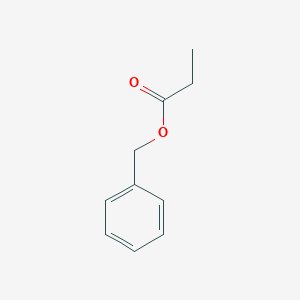

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOMAPWVLKRQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044791 | |

| Record name | Benzyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, fruity-floral odour | |

| Record name | Propanoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, insoluble in water; poorly soluble in glycerol, glycols, and mineral oil, miscible at room temperature (in ethanol) | |

| Record name | Benzyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.028-1.033 | |

| Record name | Benzyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-63-4 | |

| Record name | Benzyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/307DN1208L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

benzyl propionate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical and physical data.

Chemical Structure and Identification

This compound, also known as benzyl propanoate, is an organic compound classified as an ester. It is formed from the esterification of benzyl alcohol and propionic acid.[1][2]

IUPAC Name: benzyl propanoate[3][4]

Synonyms: this compound, Phenylmethyl propanoate, Propanoic acid, phenylmethyl ester, Propionic acid, benzyl ester[1][3][5][6][7]

Chemical Formula: C₁₀H₁₂O₂[1][3][6][8][9][10][11]

Canonical SMILES: CCC(=O)OCC1=CC=CC=C1[3][4]

InChI: InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3[1][3][4]

InChIKey: VHOMAPWVLKRQAZ-UHFFFAOYSA-N[3][4]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet, fruity, and floral odor.[8][12] It is widely used in the fragrance and flavor industries.[1][6][8]

| Property | Value | Source(s) |

| Molecular Weight | 164.20 g/mol | [3][8][9] |

| Appearance | Colorless liquid | [6][8][9][10] |

| Boiling Point | 220-222 °C at 760 mmHg | [3][4][8][9][13] |

| Density | 1.027 - 1.03 g/mL at 25 °C | [4][8][14][15][16] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin. | [1][3][8][12] |

| Refractive Index | 1.495 - 1.500 at 20 °C | [3][4][10] |

| Flash Point | 96 - 101 °C (205 - 213 °F) | [9][14][15][16] |

| Vapor Pressure | 0.065 mmHg at 25 °C | [13] |

| LogP | 2.4 - 2.57 | [3][13] |

| CAS Number | 122-63-4 | [3][6][9][10] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of benzyl alcohol with propionic acid, typically in the presence of an acid catalyst.[2][9]

Synthesis Workflow Diagram

Caption: General workflow for this compound synthesis.

Experimental Protocol: Fischer Esterification

The following is a general protocol for the synthesis of this compound. Specific conditions may vary.

Materials:

-

Benzyl alcohol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzyl alcohol and propionic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by distillation to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A typical ¹H NMR spectrum of this compound would show characteristic peaks corresponding to the protons of the ethyl group, the benzylic methylene protons, and the aromatic protons of the phenyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the carbons of the ethyl group, the benzylic methylene carbon, and the aromatic carbons.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: The spectrum is recorded on a standard NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretch of the ester group, C-O stretches, and the aromatic C-H and C=C stretches.

General Experimental Protocol for IR Spectroscopy (Neat Liquid):

-

Sample Preparation: A drop of the neat liquid this compound is placed between two salt plates (e.g., KBr or NaCl) to form a thin film.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electron ionization (EI), leading to fragmentation of the molecule. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to confirm the structure.

General Experimental Protocol for GC-MS:

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent is prepared.

-

Instrumentation: The sample is introduced into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Data Acquisition: The GC separates the components of the sample, and the MS records the mass spectrum of the eluting this compound.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

References

- 1. Figure 2. NMR spectrum of >99% anhydrous this compound : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 2. This compound Proton Full Spectrum [wiredchemist.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C10H12O2 | CID 31219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Carbon-13 Full Spectrum [wiredchemist.com]

- 6. spectrabase.com [spectrabase.com]

- 7. scribd.com [scribd.com]

- 8. This compound(122-63-4) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(122-63-4) 13C NMR [m.chemicalbook.com]

- 10. This compound synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, 122-63-4 [thegoodscentscompany.com]

- 12. gcms.cz [gcms.cz]

- 13. homework.study.com [homework.study.com]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound(122-63-4) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to Benzyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl (B1604629) propionate (B1217596), a significant ester in the chemical and fragrance industries. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and metabolic context, adhering to stringent data presentation and visualization standards for a scientific audience.

Chemical Identity and Properties

Benzyl propionate, systematically known as benzyl propanoate, is an organic ester characterized by its pleasant, fruity aroma. It is a key component in various fragrances and flavorings.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | benzyl propanoate | [1][2] |

| CAS Number | 122-63-4 | [3][4][5] |

| Synonyms | This compound, Propanoic acid, phenylmethyl ester, Propionic acid, benzyl ester | [1][2][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [4][5] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 222 °C | [4][5] |

| Density | 1.029 - 1.033 g/cm³ | [5] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | [5][6] |

| Refractive Index | n20/D 1.496 - 1.500 | [7] |

Experimental Protocols for Synthesis

The primary method for synthesizing this compound is through the esterification of benzyl alcohol with propionic acid. This reaction is typically catalyzed by a strong acid.

Protocol: Fischer Esterification of Benzyl Alcohol and Propionic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Benzyl alcohol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzyl alcohol and a molar excess of propionic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for this compound Synthesis.

Metabolic Context: Propanoate Metabolism

While this compound itself is not a central metabolite, the propionate moiety is involved in significant metabolic pathways. Propionate, typically derived from the metabolism of odd-chain fatty acids and certain amino acids, is converted to propionyl-CoA.[8] This intermediate is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle.[8] Dysregulation of propionate metabolism has been linked to various metabolic diseases.[9]

The following diagram outlines the core steps of propanoate metabolism.

Caption: Propanoate Metabolic Pathway.

References

- 1. Embark On A Fragrant Journey With this compound: Floral And Fruity Delights Await! [chemicalbull.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Production process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. ScenTree - this compound (CAS N° 122-63-4) [scentree.co]

- 8. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Benzyl Propionate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl propionate, a naturally occurring ester, contributes to the characteristic sweet, fruity, and floral aromas of various plants. While recognized for its significant role in the flavor and fragrance industries, its natural occurrence, biosynthetic pathways, and physiological functions within the plant kingdom remain areas of active scientific inquiry. This technical guide provides an in-depth overview of the known natural sources of this compound, consolidates available quantitative data, and details the experimental protocols for its extraction and analysis. This information is intended to serve as a valuable resource for researchers in phytochemistry, drug discovery, and related fields.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile organic compound in a select number of plant species, often as a minor constituent of their essential oils or aromatic profiles. Its presence has been confirmed in fruits and flowers, where it likely plays a role in attracting pollinators and seed dispersers. The following table summarizes the available quantitative data on the concentration of this compound in various plants.

| Plant Species | Common Name | Plant Part | Concentration (% of essential oil) | Reference |

| Jasminum sp. | Jasmine | Flower (absolute oil) | 6.70 | [1] |

| Michelia champaca | Champaca | Flower | Trace amounts | [2] |

| Cucumis melo | Melon | Fruit | Trace amounts; naturally found | [2][3] |

| Prunus domestica | Plum | Fruit | Naturally found | [3] |

It is important to note that the concentration of this compound can vary significantly depending on the plant's genetic makeup, geographical location, stage of development, and the extraction method employed. The term "trace amounts" indicates that the compound was detected but not quantified, highlighting a gap in the current scientific literature.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant matrices are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). For the analysis of volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation method that is solvent-free, sensitive, and requires minimal sample volume.

Generalized Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in plant materials. Optimization of specific parameters may be required depending on the sample matrix.

1. Sample Preparation:

-

Fresh plant material (e.g., flowers, fruit pulp) is collected and immediately processed to prevent the loss of volatile compounds.

-

A known weight of the homogenized sample is placed in a headspace vial.

-

An internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties not present in the sample) is added to each sample for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for the extraction of a broad range of volatile and semi-volatile compounds, including esters like this compound.

-

Extraction Conditions:

-

The sealed headspace vial is incubated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

The SPME fiber is then exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile esters.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is commonly used to fragment the eluting compounds.

-

Detection: The mass spectrometer scans a specific mass-to-charge (m/z) ratio range to detect the fragment ions.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of a this compound standard.

-

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the generalized workflow for the analysis of this compound in plant samples.

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathway for the formation of benzenoids and subsequent esterification. While the specific enzymes involved in the final esterification step in most plants are yet to be fully characterized, the pathway can be logically inferred.

Pathway Description:

-

The biosynthesis begins with the Shikimate Pathway , a central metabolic route in plants for the production of aromatic amino acids.

-

L-Phenylalanine , an output of the shikimate pathway, is converted to Cinnamic Acid by the enzyme Phenylalanine Ammonia-Lyase (PAL).

-

Through a series of enzymatic steps, cinnamic acid is converted to Benzaldehyde .

-

Benzaldehyde is then reduced to Benzyl Alcohol by an Alcohol Dehydrogenase (ADH).

-

The final step is the esterification of benzyl alcohol with a propionyl group donor, typically Propionyl-CoA . This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , a class of enzymes responsible for the synthesis of many volatile esters in plants.

Conclusion and Future Directions

This compound is a naturally occurring aromatic compound found in a limited number of plant species, with jasmine being a notable source with a significant concentration. The analysis of this volatile ester is effectively achieved using HS-SPME-GC-MS, a sensitive and robust technique. The proposed biosynthetic pathway provides a logical framework for understanding its formation in plants.

Future research should focus on:

-

Wider Screening of Plants: A systematic investigation of a broader range of aromatic plants is needed to identify new natural sources of this compound.

-

Quantitative Studies: More quantitative data is required to understand the variability of this compound concentrations within and between species.

-

Enzyme Characterization: The specific Alcohol Acyltransferases responsible for this compound synthesis need to be identified and characterized to enable biotechnological production approaches.

-

Biological Function: Elucidating the ecological roles of this compound, such as its involvement in plant-pollinator interactions, will provide a deeper understanding of its significance in the plant kingdom.

This guide serves as a foundational resource to stimulate further research into the fascinating and relatively unexplored natural occurrence of this compound in plants.

References

Benzyl Propionate: A Technical Guide on its Discovery, Chemistry, and Role in Perfumery

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl propionate, a significant aroma chemical, has played a noteworthy role in the fragrance industry for over a century. This technical guide delves into the historical context of its discovery, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and the underlying biochemical pathways of its perception. While the precise moment of its discovery remains undocumented, its emergence is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries, a period that revolutionized the art of perfumery. This document provides a comprehensive resource, consolidating quantitative data, procedural methodologies, and the current understanding of its olfactory signaling cascade.

Introduction

This compound (C₁₀H₁₂O₂) is an organic ester prized in the fragrance and flavor industries for its characteristic sweet, fruity, and floral aroma, often described with nuances of jasmine, pear, and banana.[1][2] Its versatility allows for its use in a wide array of fragrance compositions, from delicate floral bouquets to rich, fruity accords.[3] The advent of synthetic aroma chemicals like this compound marked a pivotal moment in perfumery, offering perfumers a broader palette of consistent and cost-effective ingredients beyond traditional natural extracts. This guide aims to provide a detailed technical overview of this compound, catering to the scientific and research community.

Historical Context and Discovery

While the exact date and discoverer of this compound are not explicitly recorded in historical archives, its development can be situated within the broader context of the late 19th and early 20th-century advancements in synthetic organic chemistry. This era witnessed the first synthesis of many foundational aroma chemicals, such as coumarin in 1868 and vanillin in 1874, which transformed the fragrance industry.[4][5][6]

The synthesis of esters, in general, was a well-established chemical practice during this period. The importance of benzyl derivatives, such as benzyl acetate and benzyl alcohol, grew in the early 20th century, particularly in the creation of synthetic jasmine bases.[7] Given that this compound is synthesized through the straightforward esterification of benzyl alcohol and propionic acid, it is highly probable that it was first synthesized during this period of fervent exploration into synthetic aroma compounds. Early 20th-century perfumery formularies began to include a variety of synthetic esters to create novel and affordable fragrances.[2][6][8] The use of this compound likely followed a similar trajectory to its close chemical relative, benzyl acetate, which was in widespread use by the 1920s.[4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application and quality control. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 122-63-4 | [9] |

| Appearance | Colorless liquid | [9] |

| Odor Profile | Sweet, fruity, floral, jasmine, pear, banana | [1][2] |

| Boiling Point | 222 °C | [1] |

| Density | 1.03 g/mL at 25 °C | [9] |

| Refractive Index | 1.497 (n20/D) | [9] |

| Flash Point | 96 °C (205 °F) | [1][9] |

| Vapor Pressure | 0.105 mmHg at 25°C | [9] |

| Solubility | Soluble in most fixed oils and alcohol; slightly soluble in propylene glycol; insoluble in glycerin and water. | [9] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for the synthesis of this compound is the Fischer esterification of benzyl alcohol with propionic acid, typically catalyzed by a strong acid.

Materials:

-

Benzyl alcohol (1.0 mol)

-

Propionic acid (1.2 mol)

-

Concentrated sulfuric acid (catalyst, ~2% of the total reactant weight)

-

Toluene (solvent, for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add benzyl alcohol, propionic acid, and toluene.

-

Slowly add the concentrated sulfuric acid to the mixture while stirring.

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene solvent by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Quality Control and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound and its identity can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is a standard for quality control in the fragrance industry.[10][11]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A nonpolar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Detector (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 m/z.

-

Ion Source Temperature: 230 °C.

-

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Run the analysis according to the specified temperature program.

-

The retention time of the this compound peak can be compared to a known standard for identification.

-

The mass spectrum of the peak should be compared to a library spectrum (e.g., NIST) to confirm the identity of the compound. The purity is determined by the relative area of the this compound peak in the chromatogram.

Olfactory Signaling Pathway

The perception of this compound's fruity-floral scent is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to this compound has not yet been deorphanized, a common challenge in the field of olfaction, the general signal transduction cascade for such odorants is well-understood.[12][13][14][15]

Odorant perception is a G-protein coupled receptor (GPCR) mediated process. The binding of an odorant molecule, such as this compound, to its specific OR triggers a conformational change in the receptor. This activates an associated G-protein, typically the olfactory-specific G-protein, Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the neuron and initiates a nerve impulse that is transmitted to the brain for processing.[13]

Caption: General olfactory signaling pathway for an odorant like this compound.

Experimental Workflow and Logical Relationships

The development and application of this compound in perfumery follow a logical workflow, from its synthesis and purification to its analysis and final incorporation into a fragrance formulation.

Caption: Workflow for the synthesis, analysis, and application of this compound.

Conclusion

This compound remains a cornerstone of the modern perfumer's palette, valued for its ability to impart a bright, fruity-floral character to a wide range of fragrances. While the specifics of its initial discovery are intertwined with the broader history of synthetic aroma chemistry, its continued use is a testament to its desirable olfactory properties and versatility. The experimental protocols for its synthesis and analysis outlined in this guide provide a framework for its consistent and high-purity production. Furthermore, understanding the general principles of its olfactory perception via GPCR signaling pathways offers insights into the fundamental mechanisms of scent. This technical guide serves as a comprehensive resource for researchers and professionals in the fields of chemistry, perfumery, and sensory science.

References

- 1. ScenTree - this compound (CAS N° 122-63-4) [scentree.co]

- 2. medium.com [medium.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Benzyl Acetate (140-11-4) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Benzyl Alcohol (100-51-6) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. micellepress.co.uk [micellepress.co.uk]

- 9. Cas 122-63-4,this compound | lookchem [lookchem.com]

- 10. The Secrets of Quality Control in Fragrances [chromatography-gc.com]

- 11. prezi.com [prezi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Benzyl Propionate

This technical guide provides a comprehensive overview of the key physical properties of benzyl propionate, specifically its boiling point and density. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may utilize this information for formulation, synthesis, or quality control purposes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior under various experimental and processing conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 222 °C | At 760 mmHg[1][2] |

| 220.00 to 222.00 °C | At 760.00 mm Hg[3][4] | |

| 221-223 °C | Not specified[5][6] | |

| 110-111 °C | At 13 Torr | |

| Density | 1.03 g/mL | At 25 °C |

| 1.028-1.033 g/cm³ | Not specified[2][4] | |

| 1.034 g/cm³ | At 20 °C | |

| 1.03 | Not specified[6][7] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the capillary method is frequently employed.

1. Capillary Method (Micro Boiling Point Determination)

-

Apparatus :

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., MelTemp apparatus, oil bath, or heating block)[8]

-

Sample of this compound

-

-

Procedure :

-

A small amount of this compound (a few milliliters) is placed into the small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is then heated in a heating bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[10]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor of the liquid has displaced all the air.[10]

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10][11] This is the point where the external pressure equals the vapor pressure of the liquid.

-

2. Distillation Method

For larger sample volumes, a simple distillation is a common method for both purification and boiling point determination.[12]

-

Apparatus :

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or water bath

-

Boiling chips

-

Sample of this compound

-

-

Procedure :

-

The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

The temperature is recorded when the vapor is condensing and dripping into the receiving flask at a steady rate. This stable temperature reading is the boiling point of the liquid.[12]

-

Density is a fundamental physical property defined as the mass of a substance per unit volume.[13]

1. Using a Graduated Cylinder and Balance

This method is straightforward but less precise than using a pycnometer.

-

Apparatus :

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance

-

Sample of this compound

-

-

Procedure :

-

The mass of the clean, dry graduated cylinder is measured using an electronic balance.[14]

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[14]

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.[14]

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[13][15]

-

2. Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise determination of density.[16]

-

Apparatus :

-

Pycnometer

-

Electronic balance

-

Thermometer

-

Sample of this compound

-

-

Procedure :

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that overflows is carefully wiped away.

-

The mass of the filled pycnometer is measured.

-

The temperature of the liquid is recorded.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[16]

-

Logical Relationships

The physical properties of a compound like this compound are intrinsic characteristics that are determined by its molecular structure. These properties are essential for its identification and for predicting its behavior in various applications.

Caption: Logical flow from molecular structure to physical properties and their application.

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. elchemy.com [elchemy.com]

- 3. This compound, 122-63-4 [thegoodscentscompany.com]

- 4. This compound | C10H12O2 | CID 31219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 122-63-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. ScenTree - this compound (CAS N° 122-63-4) [scentree.co]

- 8. phillysim.org [phillysim.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. jove.com [jove.com]

- 12. vernier.com [vernier.com]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homesciencetools.com [homesciencetools.com]

- 16. mt.com [mt.com]

An In-depth Technical Guide to the Solubility of Benzyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl propionate in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work in areas such as formulation science, analytical chemistry, and toxicology.

Core Topic: this compound Solubility

This compound (C₁₀H₁₂O₂) is an ester known for its sweet, fruity aroma, leading to its widespread use in the fragrance and flavor industries. Beyond its sensory characteristics, its solubility profile is a critical parameter for its application and handling in chemical and pharmaceutical contexts. Understanding its behavior in different media is essential for formulation development, purification processes, and environmental fate assessment.

Quantitative Solubility Data

The solubility of this compound varies significantly between aqueous and organic media, reflecting its chemical nature as a moderately nonpolar ester. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water

| Solvent | Solubility (mg/L) | Temperature (°C) | Source(s) |

| Water | 100 - 742 | 20 - 25 | [1][2] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Ethanol | Miscible | Room Temperature | [3] |

| Ether | Soluble | Not Specified | |

| Toluene | > 1000 g/L | 20 | [4] |

| Dimethylformamide (DMF) | > 1000 g/L | 20 | [4] |

| Acetone | 200 - 1000 g/L | 20 | [4] |

| Acetonitrile | 200 - 1000 g/L | 20 | [4] |

| Methanol | 100 - 200 g/L | 20 | [4] |

| Fixed Oils | Soluble | Not Specified | [1][2] |

| Propylene Glycol | Slightly Soluble | Not Specified | [1][2] |

| Glycerin | Insoluble | Not Specified | [1][2] |

| Mineral Oil | Poorly Soluble | Not Specified | [3] |

Note: The term "Soluble" indicates a high degree of solubility, though a precise quantitative value was not specified in the cited sources. "Miscible" indicates solubility in all proportions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for scientific and industrial applications. The following methodologies are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are suitable for determining the solubility of this compound.

Method 1: Flask Method for Water Solubility (Adapted from OECD Guideline 105)

This method is a straightforward approach for determining the solubility of a substance in water and is suitable for substances with a solubility of less than 10⁻² g/L, which can be adapted for the expected solubility range of this compound.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge (if necessary for phase separation).

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometer).

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material that does not interact with this compound).

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing deionized water. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time to equilibrium (e.g., 24 to 48 hours).

-

Phase Separation: After equilibration, allow the mixture to stand at the constant temperature to let undissolved material settle. If necessary, use centrifugation to achieve a clear separation of the aqueous phase.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous solution. Filtration may be required to remove any remaining suspended particles.

-

Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC with a suitable detector).

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Method 2: Visual Method for Solubility in Organic Solvents

For determining the solubility in various organic solvents where higher solubility is expected, a visual method can be employed to determine the approximate solubility or miscibility.

Principle: The test substance is incrementally added to a known volume of the solvent at a constant temperature until it no longer dissolves, or a single phase is observed for miscibility.

Apparatus:

-

Calibrated glassware (e.g., graduated cylinders, pipettes).

-

Vials or test tubes with closures.

-

Vortex mixer or magnetic stirrer.

-

Constant temperature bath.

Procedure:

-

Solvent Addition: Add a precise volume of the organic solvent to a vial.

-

Incremental Addition of Solute: Add a small, known amount of this compound to the solvent.

-

Dissolution: Vigorously mix the contents using a vortex mixer or magnetic stirrer until the solute is completely dissolved. Maintain a constant temperature.

-

Observation: Continue adding known amounts of this compound until a point is reached where it no longer dissolves, and a separate phase (either solid or liquid) persists after thorough mixing.

-

Quantification: The solubility is calculated based on the total amount of this compound that dissolved in the known volume of the solvent.

-

Miscibility Check: For solvents like ethanol, continue adding this compound. If no phase separation is observed even at high concentrations, the substances are likely miscible. To confirm miscibility, the experiment can be repeated by adding the solvent to this compound.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the determination of this compound solubility.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Principle of "Like Dissolves Like" for this compound.

References

The Olfactory Signature of Benzyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl propionate, a carboxylic ester with the molecular formula C₁₀H₁₂O₂, is a significant contributor to the scent profiles of numerous fruits and flowers.[1] This technical guide provides an in-depth exploration of the odor profile and sensory characteristics of this compound. It consolidates available quantitative data, outlines detailed experimental methodologies for sensory analysis, and illustrates the relevant olfactory signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the sensory impact of this versatile aroma compound.

Odor Profile and Sensory Characteristics

This compound is predominantly characterized by a sweet, fruity, and floral aroma.[2][3][4] Its complex scent profile is often described with nuances of jasmine, banana, pear, and apricot.[1][2] The odor is also noted as being less sharp and fruitier than its close chemical relative, benzyl acetate.[5]

The sensory descriptors associated with this compound are diverse, reflecting its multifaceted olfactory nature. These include:

-

Secondary Notes: Jasmine, banana, apple, pear, apricot, plum[1][2][7]

-

Tertiary/Subtle Notes: Balsamic, plastic, green, powdery, jammy, berry nuance[2][6][7]

In flavor applications, this compound is described as having a sweet, fruity taste reminiscent of peach and apricot.[2] At a concentration of 15 ppm, its taste characteristics are further defined as fruity, sweet, green, and powdery with a ripe berry nuance.[2]

Quantitative Sensory and Physicochemical Data

While a specific, standardized odor detection threshold for this compound in air remains elusive in publicly available literature, some quantitative metrics provide insight into its sensory and physical properties.[6]

Table 1: Quantitative Sensory Data for this compound

| Parameter | Value | Source |

| Relative Odor Impact | 120 | [8] |

| Taste Detection in 5% Sugar Solution | 7 ppm | [9] |

| Odor Life on Smelling Strip | 20 hours | [8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [8][10] |

| Molecular Weight | 164.20 g/mol | [6][10] |

| CAS Number | 122-63-4 | [6][8] |

| FEMA Number | 2150 | [6][8][11] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Boiling Point | 222 °C | [6] |

| Density | ~1.03 g/mL at 25 °C | [2] |

| Flash Point | 96 °C | [6] |

| Solubility | Soluble in most fixed oils and alcohol; slightly soluble in propylene glycol; insoluble in glycerin and water. | [2][12] |

Experimental Protocols for Sensory Analysis

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a mixture. An assessor sniffs the effluent from a gas chromatograph to detect and describe the odors of individual separated compounds.

Objective: To separate and identify the key odorants contributing to the overall aroma profile of a sample containing this compound.

Materials:

-

Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory port.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5MS).

-

Sample containing this compound.

-

Reference standard of pure this compound.

-

Trained sensory panelists.

Methodology:

-

Sample Preparation: Dilute the sample in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.

-

GC Conditions:

-

Injection Port Temperature: 260°C

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, and hold for 1 minute.

-

-

Olfactometry:

-

The GC effluent is split between the FID and the heated olfactory port.

-

A trained panelist sniffs the effluent from the olfactory port and records the retention time, odor descriptor, and intensity of each detected odor.

-

The process is repeated with multiple panelists to ensure reproducibility.

-

-

Data Analysis: The olfactometric data is correlated with the chromatographic data from the FID to identify the odor-active compounds. The identity of this compound can be confirmed by comparing its retention time and odor description with that of the pure standard.

Sensory Panel Evaluation

Sensory panels are used to obtain descriptive and quantitative data on the sensory characteristics of a substance.

Objective: To develop a comprehensive sensory profile of this compound and to quantify the intensity of its different aroma attributes.

Materials:

-

Pure this compound, diluted in an odorless solvent (e.g., mineral oil or ethanol) to various concentrations.

-

Odorless smelling strips or glass jars with lids.

-

A panel of 8-12 trained sensory assessors.

-

A quiet, well-ventilated sensory evaluation room.

Methodology:

-

Panelist Training: Panelists are trained to identify and rate the intensity of various aroma descriptors relevant to fruity-floral esters. Reference standards for different odors (e.g., jasmine, banana, etc.) are used for training.

-

Sample Preparation and Presentation: Samples of this compound at different concentrations are prepared. A small amount of each solution is applied to a smelling strip or placed in a coded glass jar. Samples are presented to the panelists in a randomized and blind manner.

-

Evaluation: Panelists are asked to smell each sample and rate the intensity of a list of predetermined sensory attributes (e.g., sweet, fruity, floral, jasmine, banana) on a structured scale (e.g., a 0-10 line scale).

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile of this compound.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

While the specific receptor(s) for this compound have not been definitively identified, it is known that various fruity and floral esters activate the olfactory receptor Olfr45 . The binding of an odorant molecule to its receptor initiates a downstream signaling cascade.

The generally accepted olfactory signaling pathway is as follows:

-

Odorant Binding: this compound binds to an olfactory receptor (likely a member of the Olfr family, such as Olfr45).

-

G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the olfactory-specific G-protein, Gαolf.

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[13]

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cAMP-gated ion channels.

-

Depolarization: The opening of these channels allows for an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron, causing depolarization of the cell membrane.

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the odor.

Visualizations

Conclusion

This compound possesses a rich and complex odor profile that is highly valued in the fragrance and flavor industries. While its qualitative sensory characteristics are well-documented, there is a notable lack of publicly available, standardized quantitative data, particularly regarding its odor detection threshold. The experimental protocols and signaling pathway described herein provide a framework for the systematic study of this and similar aroma compounds. Further research is warranted to establish a definitive odor threshold and to elucidate the specific olfactory receptors and nuances of the downstream signaling cascade involved in its perception. This will enable a more precise application and manipulation of its sensory properties in various scientific and commercial contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. pac.gr [pac.gr]

- 4. This compound - High Purity 99%, Sweet Fruity Odor, Best Price in Mumbai [nacchemical.com]

- 5. The FEMA GRAS assessment of benzyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ScenTree - this compound (CAS N° 122-63-4) [scentree.co]

- 7. femaflavor.org [femaflavor.org]

- 8. perfumersworld.com [perfumersworld.com]

- 9. symrise.com [symrise.com]

- 10. This compound | Givaudan [givaudan.com]

- 11. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 12. Reactome | Olfactory Signaling Pathway [reactome.org]

- 13. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl Propionate: A Comprehensive Technical Guide to Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) specifications for benzyl propionate. The following sections detail its chemical and physical properties, toxicological profile, safe handling procedures, emergency protocols, and ecological impact, supported by quantitative data, experimental methodologies, and procedural workflows.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, fruity, and floral aroma.[1] It is valued for this scent in the fragrance and flavor industries.[2][3] It is soluble in organic solvents like alcohol and ether but insoluble in water and glycerol.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][4][5][6] |

| Molecular Weight | 164.20 g/mol | [4][7][8] |

| CAS Number | 122-63-4 | [5][6][8][9] |

| Appearance | Colorless to almost colorless liquid | [1][5][6] |

| Boiling Point | 220-228°C | [1][4][5][10][11] |

| Density | 1.02 - 1.034 g/mL at 20-25°C | [1][4][5][6][11] |

| Flash Point | 96 - 100°C (204.8 - 212°F) Closed Cup | [1][5][9][10] |

| Refractive Index | 1.495 - 1.500 at 20°C | [1][4][6][11] |

| Water Solubility | Slightly soluble to insoluble (100-742 mg/L at 20-25°C) | [1][4][10][11] |

| Vapor Pressure | 0.07 mm Hg at 25°C | [9] |

Section 2: Toxicological Information and Experimental Protocols

This compound is generally considered to have low acute toxicity. However, it can cause mild skin and eye irritation.[2][8][9]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Source(s) |

| LD50 | Rabbit | Oral | 3300 mg/kg | [1][9] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [1][12] |

| LD50 | Rat | Oral | 3300 - 5000 mg/kg | [9][10][13] |

Experimental Protocols

The toxicological data presented are primarily derived from studies following standardized OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423) The acute toxic class method is utilized to assess the oral toxicity of a substance.[14] This stepwise procedure involves administering the chemical orally to a small group of rodents (typically three females) at a defined dose level (e.g., 5, 50, 300, 2000 mg/kg).[6][9] The presence or absence of mortality in this initial group determines the subsequent step, which may involve dosing another group at a higher or lower dose.[6] Animals are observed for a period of 14 days for signs of toxicity, and body weight changes are recorded. A necropsy is performed at the end of the study. This method minimizes the number of animals required while providing sufficient data for hazard classification.[6]

Acute Dermal Irritation (Following OECD Guideline 404) This test evaluates the potential of a substance to cause skin irritation or corrosion.[1][2] A single dose (0.5 mL for liquids) of the test substance is applied to a small area of skin (approximately 6 cm²) on an albino rabbit for a 4-hour exposure period.[2][7] The skin is then cleansed to remove any residual substance.[2] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (60 minutes, 24, 48, and 72 hours) after application.[5][7][12] The severity of the reactions is scored, and observations may continue for up to 14 days to assess the reversibility of any effects.[2][5]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: Handle in a well-ventilated area to avoid the inhalation of vapors.[3] Local exhaust ventilation should be used if needed.

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][8][12]

-

Skin Protection: Use chemical-resistant gloves.[7][8][12] Protective clothing is recommended to prevent skin contact.

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. If ventilation is inadequate, a suitable respirator should be worn.[12]

Handling and Storage Procedures

-

Avoid contact with skin and eyes.[8]

-

Do not ingest or inhale vapors.[3]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[3][8]

-

Keep containers tightly closed.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[8][12]

Section 4: Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, oxygen may be administered. Seek medical attention if symptoms persist.[7][9][12]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for several minutes.[7][9][12] Get medical attention if irritation develops.[9]

-

Eye Contact: Promptly flush eyes with plenty of water for several minutes, lifting the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[7][9][12]

-

Ingestion: Rinse the mouth with water if the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.[7][8][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7][8][9][12]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9]

-

Specific Hazards: The product is a combustible liquid.[8] Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides.[7][8][9]

-

Protective Equipment: Firefighters should wear standard protective equipment, including a self-contained breathing apparatus (SCBA).[7][9][12]

Accidental Release Measures

-

Personal Precautions: Eliminate all ignition sources.[9] Avoid breathing vapors and contact with the substance.[7][8][9] Ensure adequate ventilation.[8][12]

-

Environmental Precautions: Prevent the product from entering drains, water courses, or soil.[7][9]

-

Containment and Cleanup: For spills, absorb the material with an inert absorbent such as sand, dry clay, or diatomaceous earth.[9] Collect the spillage and place it in a suitable container for disposal as hazardous waste.[9]

Section 5: Ecological Information

This compound should not be released into the environment as high concentrations can be toxic to aquatic life.[2] However, the substance is expected to be readily biodegradable.[11]

Biodegradability (Following OECD Guideline 301F)

The ready biodegradability of a chemical is assessed by measuring its mineralization by a microbial inoculum, typically from a wastewater treatment plant, over a 28-day period.[13] In the Manometric Respirometry Test (OECD 301F), the degradation is followed by measuring oxygen consumption.[10] A substance is considered readily biodegradable if it achieves 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[10] This test is suitable for poorly soluble substances.[13]

Section 6: Stability and Reactivity

-

Reactivity: The product is stable and non-reactive under normal conditions of use, storage, and transport.[9]

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[8]

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents.[8][12]

-

Hazardous Decomposition Products: Under fire conditions, carbon oxides (CO, CO₂) may be formed.[7][8]

Section 7: Disposal Considerations

Dispose of waste and residues in accordance with local, regional, and national regulations.[9] This material and its container may need to be disposed of as hazardous waste.[9] Do not discharge into drains, water courses, or onto the ground.[9]

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. petroleumhpv.org [petroleumhpv.org]

- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 11. concawe.eu [concawe.eu]

- 12. oecd.org [oecd.org]

- 13. scribd.com [scribd.com]

- 14. oecd.org [oecd.org]

Benzyl Propionate: An In-depth Technical Guide to its Environmental Impact and Biodegradability

For Immediate Release

This technical guide provides a comprehensive analysis of the environmental fate and ecotoxicological profile of benzyl propionate, a widely used fragrance and flavor ingredient. The information is intended for researchers, scientists, and professionals in drug development and environmental risk assessment. This document summarizes key data on biodegradability, ecotoxicity, and potential for bioaccumulation, and outlines the experimental protocols used for their determination.

Executive Summary

This compound is an aromatic ester valued for its sweet, fruity fragrance. While it is considered to have a favorable safety profile for its intended uses, understanding its environmental impact is crucial for responsible production and application. This guide indicates that this compound is readily biodegradable and exhibits moderate acute toxicity to aquatic organisms. Its potential for bioaccumulation and mobility in soil is estimated to be low.

Environmental Fate and Transport

The environmental fate of a chemical substance is determined by its persistence, potential for bioaccumulation, and mobility in various environmental compartments such as water, soil, and air.

Biodegradability

This compound is classified as readily biodegradable . An aerobic biodegradation study following the OECD 301F guideline demonstrated 88% degradation over 29 days . This rapid mineralization suggests that this compound is unlikely to persist in the environment.

Bioaccumulation Potential

Soil Mobility

Ecotoxicity